molecular formula C11H12BrN5O B2760221 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 375837-72-2

4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Numéro de catalogue: B2760221
Numéro CAS: 375837-72-2
Poids moléculaire: 310.155
Clé InChI: HDUULMLYSVOZAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide” is a chemical compound with the CAS Number: 375837-72-2 . It has a molecular weight of 310.15 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12BrN5O/c12-9-6-17(16-10(9)13)5-7-1-3-8(4-2-7)11(18)15-14/h1-4,6H,5,14H2,(H2,13,16)(H,15,18) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature . It has a molecular weight of 310.15 .

Applications De Recherche Scientifique

Chemical Inhibitors in Drug Metabolism Studies

Compounds similar to "4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide" are often explored for their roles as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and the metabolic pathways of various drugs, which is essential for predicting potential interactions when multiple drugs are coadministered. The selectivity of these inhibitors is vital for deciphering the involvement of specific CYP isoforms in drug metabolism, thereby aiding in safer and more effective drug development (Khojasteh et al., 2011).

Heterocyclic Compounds in Drug Discovery

The exploration of heterocyclic compounds, such as quinoxalines and indazoles, which share structural similarities or conceptual relevance with "this compound," has been significant in drug discovery. These compounds exhibit a wide range of biological activities, making them a cornerstone in the development of new therapeutic agents. Research into these molecules has led to findings of promising anticancer and anti-inflammatory activities, highlighting their potential in treating disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

DNA Interaction Studies

Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of double-stranded DNA, are used as models to study the molecular basis for DNA sequence recognition and binding. While structurally distinct, the study of such compounds can provide insights into the interaction mechanisms that might be relevant for similar complex molecules, including "this compound," especially in the context of developing targeted drug therapies (Issar & Kakkar, 2013).

Synthesis of Heterocycles

The chemical reactivity and application potential of pyrazoline-based compounds, including their derivatives, make them valuable as building blocks for synthesizing a variety of heterocyclic compounds. These synthetic pathways are crucial for creating molecules with potential therapeutic value, demonstrating the importance of foundational compounds like "this compound" in medicinal chemistry (Gomaa & Ali, 2020).

Propriétés

IUPAC Name

4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-6-17(16-10(9)13)5-7-1-3-8(4-2-7)11(18)15-14/h1-4,6H,5,14H2,(H2,13,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUULMLYSVOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328078
Record name 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

375837-72-2
Record name 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.